molecular formula C11H7BrN2 B8479464 3-Bromomethyl-4-cyano-isoquinoline CAS No. 864779-09-9

3-Bromomethyl-4-cyano-isoquinoline

Cat. No.: B8479464
CAS No.: 864779-09-9
M. Wt: 247.09 g/mol
InChI Key: SIRAJSUOZUPGIA-UHFFFAOYSA-N
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Description

3-Bromomethyl-4-cyano-isoquinoline is a brominated isoquinoline derivative characterized by a bromomethyl (-CH2Br) substituent at position 3 and a cyano (-CN) group at position 4 on the isoquinoline scaffold. Brominated isoquinolines are widely utilized in medicinal chemistry as intermediates for synthesizing bioactive molecules, particularly kinase inhibitors or fluorescent probes, due to their aromatic stability and functional group diversity .

Properties

CAS No.

864779-09-9

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

3-(bromomethyl)isoquinoline-4-carbonitrile

InChI

InChI=1S/C11H7BrN2/c12-5-11-10(6-13)9-4-2-1-3-8(9)7-14-11/h1-4,7H,5H2

InChI Key

SIRAJSUOZUPGIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2C#N)CBr

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3-Bromomethyl-4-cyano-isoquinoline (hypothetical data inferred from analogs) with structurally related brominated isoquinoline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Notes
This compound C11H8BrN2 ~257.1 (estimated) 3-Bromomethyl, 4-Cyano Likely polar, moderate solubility
8-Bromoisoquinoline C9H6BrN 208.06 8-Bromo Lipophilic; stable at RT
1-Bromo-4-methyl-isoquinolin-3-ylamine C10H9BrN2 237.1 1-Bromo, 4-Methyl, 3-Amino Storage at 2–8°C; moisture-sensitive
4-Bromo-3-chloroquinoline C9H5BrClN 242.5 4-Bromo, 3-Chloro High thermal stability
6-Bromo-2-(2-hydroxyethyl)benzo[de]isoquinoline-1,3-dione C14H9BrNO3 326.14 6-Bromo, 2-(2-hydroxyethyl) Polar; fluorescent properties

Key Observations :

  • Reactivity : The bromomethyl group at position 3 is a reactive site for nucleophilic substitution, similar to bromophenyl derivatives in kinase inhibitor synthesis (e.g., compounds in and ) .
  • Stability: Unlike amino-substituted derivatives (e.g., 1-Bromo-4-methyl-isoquinolin-3-ylamine), the absence of sensitive functional groups (e.g., -NH2) in the target compound may enhance stability under ambient conditions .

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